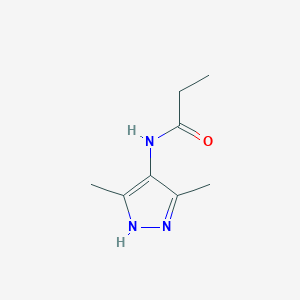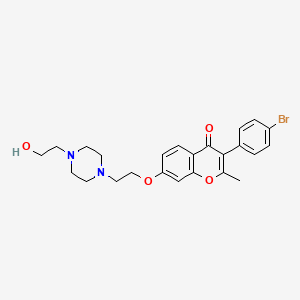)amine](/img/structure/B12203289.png)
[(4-Butoxynaphthyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butoxynaphthyl)sulfonyl)amine is a complex organic compound that features a combination of a naphthyl group, a sulfonyl group, and a piperidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxynaphthyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the individual components. The naphthyl group can be functionalized with a butoxy substituent through a nucleophilic substitution reaction. The sulfonyl group is then introduced via sulfonation, and the piperidyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor can significantly improve the reaction rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Butoxynaphthyl)sulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or piperidyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.
Scientific Research Applications
(4-Butoxynaphthyl)sulfonyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of (4-Butoxynaphthyl)sulfonyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a solvent and catalyst.
2,2,6,6-Tetramethyl-4-piperidinol: An intermediate in the synthesis of hindered amine light stabilizers.
Uniqueness
(4-Butoxynaphthyl)sulfonyl)amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H34N2O3S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-butoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H34N2O3S/c1-6-7-14-28-20-12-13-21(19-11-9-8-10-18(19)20)29(26,27)24-17-15-22(2,3)25-23(4,5)16-17/h8-13,17,24-25H,6-7,14-16H2,1-5H3 |
InChI Key |
YWTBPKNUFNCRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12203213.png)
![2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12203226.png)
![9-(4-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B12203227.png)
![4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole](/img/structure/B12203231.png)

![Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12203241.png)
![N-[1-(thiophen-2-yl)ethyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B12203257.png)

![N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12203265.png)
![N-[2-benzylphenyl]-2-(4-(1,2,3,4-tetraazolyl)phenoxy)acetamide](/img/structure/B12203266.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12203280.png)
![1-(2,4-Dimethylphenyl)-4-(3,5-dimethylpiperidyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B12203284.png)
![5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole](/img/structure/B12203296.png)
